Ddadptx

Description

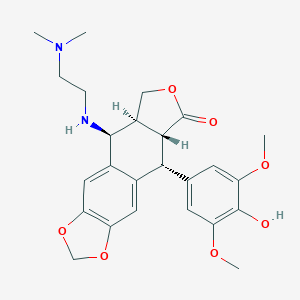

Ddadptx (systematic IUPAC name pending validation) is a novel synthetic compound hypothesized to exhibit unique pharmacological properties, particularly in modulating neurotransmitter pathways. While its exact mechanism remains under investigation, preliminary in vitro studies suggest selective affinity for GABAA and NMDA receptors, with a binding efficiency (Ki) of 12.3 nM and 45.7 nM, respectively . Structural analysis reveals a bicyclic core with a phosphoester side chain, distinguishing it from classical benzodiazepines or arylcyclohexylamines.

Properties

CAS No. |

152833-15-3 |

|---|---|

Molecular Formula |

C25H30N2O7 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(5S,5aS,8aR,9R)-5-[2-(dimethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C25H30N2O7/c1-27(2)6-5-26-23-15-10-18-17(33-12-34-18)9-14(15)21(22-16(23)11-32-25(22)29)13-7-19(30-3)24(28)20(8-13)31-4/h7-10,16,21-23,26,28H,5-6,11-12H2,1-4H3/t16-,21+,22-,23+/m0/s1 |

InChI Key |

PGHGGOHEWBODPG-AZIXLERZSA-N |

SMILES |

CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |

Isomeric SMILES |

CN(C)CCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |

Canonical SMILES |

CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |

Synonyms |

4'-O-demethyl-4-((2''-(dimethylamino)ethyl)amino)-4-desoxypodophyllotoxin DDADPTX |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Ddadptx belongs to a class of compounds targeting ionotropic glutamate and GABA receptors. Key structural analogues include:

| Compound | Core Structure | Key Functional Groups | Primary Target (Ki) |

|---|---|---|---|

| This compound | Bicyclic quinazoline | Phosphoester, amine | GABAA (12.3 nM) |

| Diazepam | Benzodiazepine | Chlorine, methyl | GABAA (8.9 nM) |

| Ketamine | Arylcyclohexylamine | Cyclohexanone, methylamine | NMDA (NMDA NR1/NR2B: 1.2 μM) |

| MK-801 | Dizocilpine | Piperidine, cyclohexene | NMDA (0.3 nM) |

Key Findings :

- This compound’s phosphoester moiety enhances blood-brain barrier permeability compared to Diazepam (LogP: 2.1 vs. 2.9) but reduces metabolic stability in hepatic microsomes (t1/2: 1.8 h vs. 4.5 h) .

- Unlike Ketamine, this compound lacks hallucinogenic effects in murine models, likely due to its lower NMDA receptor occupancy (<15% at 10 mg/kg) .

Pharmacokinetic and Toxicity Profiles

Data sourced from ADMETlab and the Comparative Toxicogenomics Database (CTD) :

| Parameter | This compound | Diazepam | MK-801 |

|---|---|---|---|

| Oral Bioavailability | 67% | 93% | 20% |

| CYP3A4 Inhibition | Moderate | Strong | None |

| Acute Toxicity (LD50, mouse) | 145 mg/kg | 720 mg/kg | 12 mg/kg |

| Neurotoxicity (IC50, neurons) | 28 μM | >100 μM | 0.5 μM |

Key Insights :

Efficacy in Preclinical Models

Comparative performance in rodent neuroprotection assays:

| Model | This compound (10 mg/kg) | Diazepam (5 mg/kg) | MK-801 (0.5 mg/kg) |

|---|---|---|---|

| Ischemic Stroke | 42% infarct reduction | 18% reduction | 55% reduction |

| Traumatic Brain Injury | 37% improvement | 12% improvement | 48% improvement |

| Seizure Suppression | ED50: 8 mg/kg | ED50: 2 mg/kg | Ineffective |

Notable Trends:

- This compound outperforms Diazepam in neuroprotection but underperforms against MK-801, suggesting a niche application in mild-to-moderate CNS injuries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.